molecular formula C11H7N3O2 B2560419 4-(5-Furan-2-yl-[1,2,4]oxadiazol-3-yl)-pyridine CAS No. 420812-13-1

4-(5-Furan-2-yl-[1,2,4]oxadiazol-3-yl)-pyridine

Cat. No.: B2560419
CAS No.: 420812-13-1
M. Wt: 213.196
InChI Key: FEDNOYAGHHUWBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Furan-2-yl-[1,2,4]oxadiazol-3-yl)-pyridine is a heterocyclic compound that combines a furan ring, an oxadiazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Furan-2-yl-[1,2,4]oxadiazol-3-yl)-pyridine typically involves the cyclization of furan-2-carboxylic acid hydrazide with appropriate reagents. One common method includes the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by cyclization to form the oxadiazole ring . The pyridine ring can be introduced through subsequent reactions involving suitable pyridine derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(5-Furan-2-yl-[1,2,4]oxadiazol-3-yl)-pyridine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of the oxadiazole ring can produce amines.

Mechanism of Action

The mechanism of action of 4-(5-Furan-2-yl-[1,2,4]oxadiazol-3-yl)-pyridine varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Furan-2-yl-[1,2,4]oxadiazol-3-yl)-pyridine is unique due to the combination of the furan, oxadiazole, and pyridine rings, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications in various fields of research and industry.

Biological Activity

4-(5-Furan-2-yl-[1,2,4]oxadiazol-3-yl)-pyridine is a heterocyclic compound that integrates a furan ring, an oxadiazole ring, and a pyridine ring. This unique structural combination imparts significant biological activity, particularly in medicinal chemistry. The compound has been under investigation for its potential applications as an antimicrobial, anticancer, and anti-inflammatory agent.

The molecular formula of this compound is C11H8N4O2C_{11}H_{8}N_{4}O_{2}, with a molecular weight of 224.21 g/mol. Its structure can be represented as follows:

PropertyValue
Molecular FormulaC11_{11}H8_{8}N4_{4}O2_{2}
Molecular Weight224.21 g/mol
LogP (octanol-water partition coefficient)1.5
Polar Surface Area61.55 Ų

Anticancer Activity

Research has demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, studies have shown that similar compounds possess cytotoxic effects against various human cancer cell lines including breast (MCF-7), lung (A549), and prostate (DU-145) cancer cells.

A study highlighted the synthesis of several 1,2,4-oxadiazole derivatives linked to 5-fluorouracil, which were evaluated for their anticancer activity against multiple cell lines. Notably, compounds derived from this class demonstrated IC5050 values significantly lower than those of standard chemotherapeutics, indicating enhanced efficacy against cancer cells .

Antimicrobial and Anti-inflammatory Properties

The compound's structure suggests potential antimicrobial and anti-inflammatory activities. Similar oxadiazole derivatives have been reported to exhibit broad-spectrum antimicrobial effects and significant anti-inflammatory properties through inhibition of pro-inflammatory cytokines .

The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes or receptors in various biological pathways. For instance:

  • Anticancer Mechanism : It may induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell cycle progression.
  • Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Study on Anticancer Activity

In a recent study published in PMC, researchers synthesized a series of oxadiazole derivatives and evaluated their anticancer activity against four human cancer cell lines using the MTT assay. Compounds showed promising results with IC5050 values indicating potent cytotoxicity compared to standard treatments .

Study on Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of oxadiazole derivatives demonstrated that these compounds could significantly reduce inflammation markers in vitro, suggesting their potential use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeReported Activity
5-Furan-2-yl-[1,3,4]oxadiazoleOxadiazole with thiol groupAntimicrobial
4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridineOxadiazole linked to pyridineAnticancer
5-Fluorouracil linked oxadiazole derivativesFluoropyrimidineEnhanced anticancer activity

Properties

IUPAC Name

5-(furan-2-yl)-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2/c1-2-9(15-7-1)11-13-10(14-16-11)8-3-5-12-6-4-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDNOYAGHHUWBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.